![molecular formula C21H26ClN3O2S B2734917 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1215613-47-0](/img/structure/B2734917.png)
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O2S and its molecular weight is 419.97. The purity is usually 95%.
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Scientific Research Applications
Phenolamides in Plant Development and Defense
Phenolamides, including hydroxycinnamic acid amides or phenylamides, are reported throughout the plant kingdom. These compounds are significant in plant development and defense, and their functionality in humans is still under exploration. The review by Wang, Snooks, and Sang (2020) delves into the chemical structures, dietary sources, and reported health benefits of phenolamides, highlighting the potential health implications of these compounds (Wang, Snooks, & Sang, 2020).
Isoxazolone Derivatives and Biological Activity
Isoxazolone derivatives, known for their significant biological and medicinal properties, serve as excellent intermediates for synthesizing various heterocycles. Laroum et al. (2019) discuss the synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones, illustrating the potential medicinal applications of isoxazolone derivatives (Laroum, Boulcina, Bensouici, & Debache, 2019).
Nitrogenous Disinfection By-products in Drinking Water
The presence of N-DBPs, including nitrosamines, cyanogen halides, and others, in drinking water is concerning due to their high genotoxicity and cytotoxicity. Research by Bond, Huang, Templeton, and Graham (2011) provides a critical review of the occurrence and control of N-DBPs, highlighting the challenges and strategies in managing these contaminants in drinking water (Bond, Huang, Templeton, & Graham, 2011).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-15-12-16(2)20-18(13-15)22-21(27-20)24(11-10-23(3)4)19(25)14-26-17-8-6-5-7-9-17;/h5-9,12-13H,10-11,14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADYDZUTIBHMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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